4-(2,6-Dichloropyrimidin-4-yl)benzonitrile
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Overview
Description
4-(2,6-Dichloropyrimidin-4-yl)benzonitrile is a chemical compound with the molecular formula C11H5Cl2N3. It is characterized by the presence of a benzonitrile group attached to a dichloropyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloropyrimidin-4-yl)benzonitrile typically involves the reaction of 2,6-dichloropyrimidine with benzonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichloropyrimidin-4-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is possible that the benzonitrile group could undergo such transformations under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Potential reagents could include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrimidine derivative, while oxidation could potentially convert the benzonitrile group to a carboxylic acid .
Scientific Research Applications
4-(2,6-Dichloropyrimidin-4-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential HIV replication inhibitors.
Materials Science: The compound can be used in the preparation of metal complexes, which have applications in catalysis and materials development.
Biological Research: Its derivatives are studied for their biological activities, including antiviral and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of 4-(2,6-Dichloropyrimidin-4-yl)benzonitrile is not fully elucidated. its derivatives, such as 2-amino-4,6-dichloropyrimidine, are known to inhibit immune-activated nitric oxide production. This suggests that the compound may interact with molecular targets involved in immune response pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichloropyrimidin-4-yl)benzonitrile: Similar in structure but with different substitution patterns.
4-(2,5-Dichloropyrimidin-4-yl)benzonitrile: Another closely related compound with a different chlorine substitution pattern.
Uniqueness
Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C11H5Cl2N3 |
---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
4-(2,6-dichloropyrimidin-4-yl)benzonitrile |
InChI |
InChI=1S/C11H5Cl2N3/c12-10-5-9(15-11(13)16-10)8-3-1-7(6-14)2-4-8/h1-5H |
InChI Key |
WXFOCCWKBXUNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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